molecular formula C20H13BrN2O B14081885 [2-(4-bromophenyl)-1H-benzimidazol-1-yl](phenyl)methanone

[2-(4-bromophenyl)-1H-benzimidazol-1-yl](phenyl)methanone

Cat. No.: B14081885
M. Wt: 377.2 g/mol
InChI Key: ILUPRUJALLSVFU-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone. One common method involves the reaction of o-phenylenediamine with 4-bromobenzaldehyde in the presence of an acid catalyst to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The benzimidazole core is known for its ability to interact with biological targets, making it a promising candidate for drug development .

Medicine

In medicine, derivatives of benzimidazole, including 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone, are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including infections and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone lies in its combination of the benzimidazole core and the bromophenyl group. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H13BrN2O

Molecular Weight

377.2 g/mol

IUPAC Name

[2-(4-bromophenyl)benzimidazol-1-yl]-phenylmethanone

InChI

InChI=1S/C20H13BrN2O/c21-16-12-10-14(11-13-16)19-22-17-8-4-5-9-18(17)23(19)20(24)15-6-2-1-3-7-15/h1-13H

InChI Key

ILUPRUJALLSVFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br

Origin of Product

United States

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